(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyrazole and pyridine ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound’s unique structure makes it valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the formation of the pyrazole and pyridine rings followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-dichloro-4-methylnicotinonitrile, cyclization reactions can yield pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the pyrazole or pyridine rings under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pyrazole and pyridine rings can also interact with various biological targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and have been extensively studied for their biological activities.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline: Another compound with a pyrazole and pyridine ring, used in nucleophilic aromatic substitution reactions.
Uniqueness
(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring reversible covalent interactions, such as enzyme inhibition and molecular recognition.
Properties
Molecular Formula |
C9H10BN3O2 |
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Molecular Weight |
203.01 g/mol |
IUPAC Name |
[6-(4-methylpyrazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-4-12-13(6-7)9-3-2-8(5-11-9)10(14)15/h2-6,14-15H,1H3 |
InChI Key |
ANUGPQATHZGFKB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2C=C(C=N2)C)(O)O |
Origin of Product |
United States |
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